molecular formula C10H21NO3Si B13805532 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester

2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester

Cat. No.: B13805532
M. Wt: 231.36 g/mol
InChI Key: XKLJIDRRSIIYPO-UHFFFAOYSA-N
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Description

2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is an organic compound with the molecular formula C10H21NO3Si. It is a derivative of pentanoic acid, where the carboxyl group is esterified with trimethylsilyl and the oxime group is methoxylated. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester typically involves the following steps:

    Formation of the Oxime: The starting material, 3-methylpentanoic acid, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the methoxyimino derivative.

    Esterification: The methoxyimino derivative is then esterified with trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 3-methylpentanoic acid and methoxyamine.

    Oxidation: Nitrile oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Analytical Chemistry: The compound is used in gas chromatography and mass spectrometry for the derivatization of analytes to improve their volatility and detectability.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the carboxyl group and facilitating nucleophilic substitution reactions. The oxime group can participate in various chemical transformations, including oxidation and cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester: Similar structure but with a shorter carbon chain.

    Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Contains two trimethylsilyl ester groups and a longer carbon chain.

Uniqueness

2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the methoxyimino and trimethylsilyl groups allows for versatile applications in organic synthesis and analytical chemistry.

Properties

Molecular Formula

C10H21NO3Si

Molecular Weight

231.36 g/mol

IUPAC Name

trimethylsilyl 2-methoxyimino-3-methylpentanoate

InChI

InChI=1S/C10H21NO3Si/c1-7-8(2)9(11-13-3)10(12)14-15(4,5)6/h8H,7H2,1-6H3

InChI Key

XKLJIDRRSIIYPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=NOC)C(=O)O[Si](C)(C)C

Origin of Product

United States

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